molecular formula C12H13BrO4 B182438 Diethyl 3-bromophthalate CAS No. 127413-58-5

Diethyl 3-bromophthalate

Cat. No.: B182438
CAS No.: 127413-58-5
M. Wt: 301.13 g/mol
InChI Key: MNNWYBSNAIKTLH-UHFFFAOYSA-N
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Description

Diethyl 3-bromophthalate (C₁₂H₁₃BrO₄) is a brominated phthalate ester derivative characterized by two ethyl ester groups and a bromine substituent at the 3-position of the benzene ring. Phthalate esters are widely used as plasticizers, solvents, and intermediates in organic synthesis. The bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions and as a precursor for functionalized aromatic compounds .

Properties

CAS No.

127413-58-5

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

diethyl 3-bromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MNNWYBSNAIKTLH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC

Other CAS No.

127413-58-5

Synonyms

1,2-Benzenedicarboxylic acid, 3-broMo-, 1,2-diethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Diethyl 3-Bromophthalate and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Ester Groups Bromine Position Key Applications/Reactivity
This compound* C₁₂H₁₃BrO₄ ~301.08 (estimated) Ethyl 3 Synthesis intermediates
Dimethyl 3-bromophthalate C₁₀H₉BrO₄ 273.08 Methyl 3 Lithium-halogen exchange
Dimethyl 2-bromoisophthalate C₁₀H₉BrO₄ 273.08 Methyl 2 Isomer-specific synthesis
Diethyl phthalate C₁₂H₁₄O₄ 222.24 Ethyl None Plasticizer, solvent

Physical Properties

  • Boiling Point and Stability: Diethyl phthalate (non-brominated) has a flash point of 156°C , while brominated derivatives like dimethyl 3-bromophthalate are thermally stable but more reactive due to the electron-withdrawing bromine substituent.
  • Lipophilicity : Ethyl esters increase lipophilicity (higher logP) compared to methyl esters, influencing solubility in organic matrices .

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